molecular formula C15H13N3O3S B5642171 2-Methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

2-Methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B5642171
M. Wt: 315.3 g/mol
InChI Key: JOHQSVLEDNHAOI-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a phthalazinone moiety, and a methyl group

Mechanism of Action

Target of Action

The primary target of 2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathways When DNA damage occurs, PARP helps the cell to repair by adding poly (ADP-ribose) polymers in a process called PARylation Inhibition of PARP leads to the accumulation of DNA single-strand breaks which are converted into double-strand breaks during replication

Result of Action

The result of the compound’s action is the induction of cell death due to the accumulation of unrepaired DNA damage . This makes the compound potentially useful in cancer treatment, as it could lead to the death of cancer cells that have high rates of DNA damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and tetrahydrofuran. The reaction mixture is cooled to 0°C, then gradually warmed to room temperature and further heated to 70°C. After the addition of hydrochloric acid to adjust the pH, the product is filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and pH adjustments to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfonamide with altered functional groups.

Scientific Research Applications

2-Methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group and a phthalazinone moiety, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-6-7-10(8-13(9)22(16,20)21)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,1H3,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHQSVLEDNHAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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